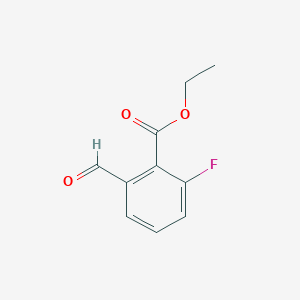
4-(2-Methoxyphenyl)-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidinone ring. Azetidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-azetidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable acylating agent to form the corresponding amide, which is then cyclized to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt the integrity of bacterial cell walls, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)-2-azetidinone: Similar structure but with different substitution patterns.
4-(2-Methoxyphenyl)-1-azetidinone: Variation in the position of the methoxy group.
4-(2-Methoxyphenyl)-3-azetidinone: Another positional isomer with distinct properties.
Uniqueness
4-(2-Methoxyphenyl)-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-7(9)8-6-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
OPCBACSCOBGIRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
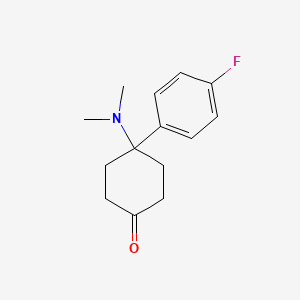
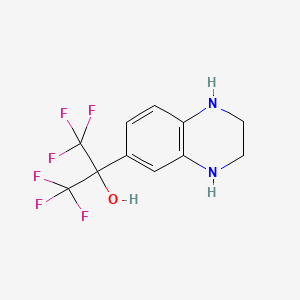
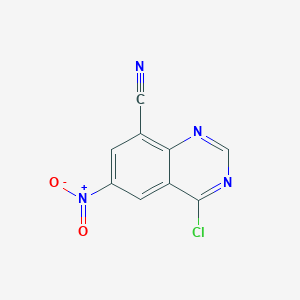

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)

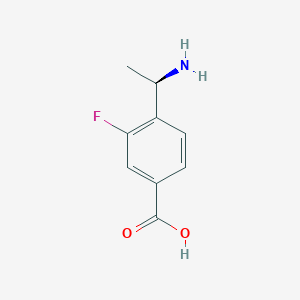

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
